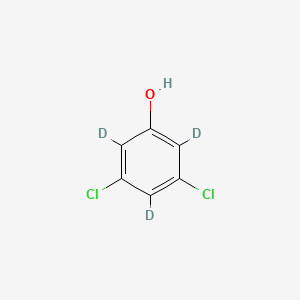

3,5-Dichlorophenol-2,4,6-D3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-ジクロロフェノール-2,4,6-D3は、安定同位体標識された化合物であり、様々な分析アプリケーションにおいて基準物質として頻繁に使用されます。これは、フェノールの誘導体であり、3つの水素原子が重水素(D)で置換され、2つの塩素原子がベンゼン環の3位と5位に置換されています。 この化合物は、その独特の反応性で知られており、様々な化学プロセスにおいて貴重です .

準備方法

合成経路と反応条件

3,5-ジクロロフェノール-2,4,6-D3の合成は、通常、重水素源の存在下でのフェノールの塩素化を伴います。反応条件には、塩素ガスまたはチオニルクロリドなどの塩素化剤と、重水素酸化物(D2O)などの重水素源の使用が含まれることがよくあります。 反応は、目的の位置に選択的に置換が行われるように、制御された温度と圧力下で行われます .

工業生産方法

3,5-ジクロロフェノール-2,4,6-D3の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、大きな反応器の使用と反応パラメータの精密な制御を伴い、高収率と高純度を実現します。 その後、製品は蒸留または結晶化などの技術を用いて精製され、不純物が除去されます .

化学反応の分析

反応の種類

3,5-ジクロロフェノール-2,4,6-D3は、様々な化学反応を起こします。その中には以下のようなものがあります。

酸化: キノンやその他の酸化された誘導体に変換されます。

還元: 還元反応により、フェノールまたはその他の還元された形に変換されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)が含まれます。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化アルミニウムリチウム(LiAlH4)などの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によりキノンが生成され、置換反応により様々なフェノール誘導体が生成されます .

化学反応の分析

Types of Reactions

3,5-Dichlorophenol-2,4,6-D3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it back to phenol or other reduced forms.

Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various phenolic derivatives .

科学的研究の応用

3,5-ジクロロフェノール-2,4,6-D3は、安定同位体標識が施されているため、科学研究で広く使用されています。いくつかの応用には以下のようなものがあります。

分析化学: 質量分析法やクロマトグラフィーにおいて、フェノール化合物の定量のための基準物質として使用されます。

環境研究: 環境試料の分析において、クロロフェノールの存在を調べるために使用されます。

作用機序

3,5-ジクロロフェノール-2,4,6-D3の作用機序は、様々な分子標的との相互作用を伴います。化合物中の重水素原子は、ユニークな標識特性を提供し、研究者は生物学的システムにおけるその挙動を追跡することができます。 この化合物は、酵素やその他のタンパク質と相互作用し、それらの活性を影響し、代謝経路についての洞察を提供することができます .

類似の化合物との比較

類似の化合物

2,4-ジクロロフェノール: 同様の反応性を示しますが、置換パターンが異なる、別の塩素化フェノールです。

3,4-ジクロロフェノール: 構造は似ていますが、塩素原子が異なる位置にあります。

2,6-ジクロロフェノール: 塩素原子が2位と6位にあり、その反応性と応用に影響を与えます.

独自性

3,5-ジクロロフェノール-2,4,6-D3は、安定同位体標識が施されているため、分析や研究アプリケーションにおいて特に貴重な化合物です。 重水素原子の存在により、様々な研究において正確な追跡と定量が可能になり、他のクロロフェノールとは一線を画しています .

類似化合物との比較

Similar Compounds

2,4-Dichlorophenol: Another chlorinated phenol with similar reactivity but different substitution pattern.

3,4-Dichlorophenol: Similar structure but with chlorine atoms at different positions.

2,6-Dichlorophenol: Chlorine atoms at the 2 and 6 positions, affecting its reactivity and applications.

Uniqueness

3,5-Dichlorophenol-2,4,6-D3 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and research applications. The presence of deuterium atoms allows for precise tracking and quantification in various studies, setting it apart from other chlorophenols .

特性

分子式 |

C6H4Cl2O |

|---|---|

分子量 |

166.02 g/mol |

IUPAC名 |

3,5-dichloro-2,4,6-trideuteriophenol |

InChI |

InChI=1S/C6H4Cl2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H/i1D,2D,3D |

InChIキー |

VPOMSPZBQMDLTM-CBYSEHNBSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])O |

正規SMILES |

C1=C(C=C(C=C1Cl)Cl)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,3-Trimethyl-2-[2-(2-methyl-3h-indol-3-yl)ethenyl]-3h-indolium hydrogen sulfate](/img/structure/B12297310.png)

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12297313.png)

![4-[[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide](/img/structure/B12297329.png)

![6alpha-[(R)-2-[2-[(Imino-4-pyridylmethyl)amino]acetylamino]-2-phenylacetylamino]penicillanic acid sodium salt](/img/structure/B12297353.png)

![4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12297370.png)

![(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt)](/img/structure/B12297373.png)

![(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride](/img/structure/B12297381.png)